molecular formula C12H14O4 B183607 Methyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 100117-84-8

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Cat. No.: B183607
CAS No.: 100117-84-8
M. Wt: 222.24 g/mol
InChI Key: PVAMNPNXYYKUOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a butanoate ester

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxyphenyl)-3-oxobutanoic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which Methyl 4-(4-methoxyphenyl)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid
  • 4-(4-Methoxyphenyl)acetone
  • 4-Methoxyphenethylamine

Uniqueness

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMNPNXYYKUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650157
Record name Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100117-84-8
Record name Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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